4-chloro-N-[(1S,2S)-2-(4-morpholinyl)cyclohexyl]benzenesulfonamide
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Overview
Description
Preparation Methods
The synthesis of 4-chloro-N-[(1S,2S)-2-(4-morpholinyl)cyclohexyl]benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with (1S,2S)-2-(4-morpholinyl)cyclohexylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-chloro-N-[(1S,2S)-2-(4-morpholinyl)cyclohexyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
4-chloro-N-[(1S,2S)-2-(4-morpholinyl)cyclohexyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its sulfonamide structure, which is known for antibacterial and antifungal properties.
Biological Research: The compound is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological molecules.
Industrial Applications: It is used in the synthesis of other chemical compounds and materials, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(1S,2S)-2-(4-morpholinyl)cyclohexyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors . The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites . This interaction can disrupt normal biological processes, leading to the compound’s therapeutic or biological effects .
Comparison with Similar Compounds
4-chloro-N-[(1S,2S)-2-(4-morpholinyl)cyclohexyl]benzenesulfonamide can be compared with other sulfonamide compounds, such as:
Sulfamethoxazole: A well-known antibacterial agent used in combination with trimethoprim.
Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis.
Sulfadiazine: Another antibacterial agent used in the treatment of various infections.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other sulfonamides .
Properties
Molecular Formula |
C16H23ClN2O3S |
---|---|
Molecular Weight |
358.9 g/mol |
IUPAC Name |
4-chloro-N-[(1S,2S)-2-morpholin-4-ylcyclohexyl]benzenesulfonamide |
InChI |
InChI=1S/C16H23ClN2O3S/c17-13-5-7-14(8-6-13)23(20,21)18-15-3-1-2-4-16(15)19-9-11-22-12-10-19/h5-8,15-16,18H,1-4,9-12H2/t15-,16-/m0/s1 |
InChI Key |
AYQCZQKMGKDZPS-HOTGVXAUSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)N3CCOCC3 |
Canonical SMILES |
C1CCC(C(C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)N3CCOCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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